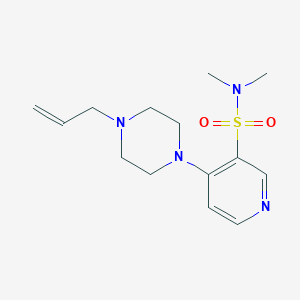![molecular formula C24H14F3N7O4 B215405 N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as NTPTP and has been studied for its various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
NTPTP inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, proliferation, and differentiation. NTPTP has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
NTPTP has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various animal models. In addition, NTPTP has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, NTPTP has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NTPTP is its high purity, which makes it suitable for use in various laboratory experiments. Moreover, NTPTP has been shown to exhibit low toxicity, making it a safe compound for use in animal models. However, one of the limitations of NTPTP is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of NTPTP. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, further studies are needed to understand the mechanism of action of NTPTP and its effects on various cellular processes. Additionally, the development of more soluble derivatives of NTPTP may enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of NTPTP involves the reaction of 3-nitro-5-(3-pyridinyloxy)aniline with 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid chloride in the presence of a base. The reaction yields NTPTP as a white solid with a purity of 99%.
Aplicaciones Científicas De Investigación
NTPTP has been studied for its potential pharmacological properties, including its ability to inhibit protein kinase CK2, a key enzyme involved in various cellular processes such as cell growth, proliferation, and differentiation. NTPTP has also been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Moreover, NTPTP has shown to be effective in reducing inflammation and oxidative stress in animal models of various diseases.
Propiedades
Fórmula molecular |
C24H14F3N7O4 |
|---|---|
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
N-(3-nitro-5-pyridin-3-yloxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H14F3N7O4/c25-24(26,27)20-12-19(14-5-2-1-3-6-14)30-23-31-21(32-33(20)23)22(35)29-15-9-16(34(36)37)11-18(10-15)38-17-7-4-8-28-13-17/h1-13H,(H,29,35) |
Clave InChI |
JYPUMZOTTSSJIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)




![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)

![4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)
![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)